N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a chromeno-thiazole core fused with a benzamide scaffold substituted by a morpholinosulfonyl group. This structure combines a planar aromatic system (chromene) with a thiazole ring, which is further functionalized by a sulfonamide-linked morpholine moiety. The morpholinosulfonyl group contributes to solubility and hydrogen-bonding capacity, while the chromeno-thiazole core may influence π-π stacking and planar binding interactions .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c25-20(14-5-7-15(8-6-14)31(26,27)24-9-11-28-12-10-24)23-21-22-19-16-3-1-2-4-17(16)29-13-18(19)30-21/h1-8H,9-13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJRVYZLFTISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of sulfonamide-functionalized benzamides with thiazole or chromeno-thiazole cores. Key structural analogues include:
Key Observations :
- The morpholinosulfonyl group offers superior solubility and hydrogen-bonding capacity compared to alkylsulfonyl (e.g., ethylsulfonyl) or nitro-substituted analogues .
Spectral and Physicochemical Properties
- IR Spectroscopy: The morpholinosulfonyl group exhibits characteristic S=O stretching at 1247–1255 cm⁻¹, distinct from ethylsulfonyl (~1150–1200 cm⁻¹) or nitro groups (~1500 cm⁻¹) .
- NMR: The chromeno-thiazole core shows aromatic proton signals in the δ 7.2–8.5 ppm range (1H NMR), with downfield shifts due to electron-withdrawing sulfonamide groups .
- Mass Spectrometry : HRMS data confirm molecular ion peaks at m/z 509.12 [M+H]⁺ (calculated for C₂₃H₂₀N₄O₄S₂), consistent with analogues in .
Q & A
Q. What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) with aldehydes/ketones under acidic conditions to form the chromeno-thiazole core .
- Step 2 : Coupling the chromeno-thiazole intermediate with 4-(morpholinosulfonyl)benzoyl chloride via amide bond formation, often using coupling agents like EDCI/HOBt in dichloromethane or DMF .
- Critical Factors : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios influence yield (typically 50–70%) .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key peaks (e.g., morpholinosulfonyl protons at δ 3.0–3.5 ppm; chromeno-thiazole aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 495.12) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Screening : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cells in MTT assays .
- Antimicrobial Activity : Moderate inhibition (MIC 25–50 μg/mL) against S. aureus and E. coli via agar dilution assays .
- Mechanistic Clues : Preliminary docking studies suggest interactions with DNA topoisomerase II and kinase targets .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Methodological Answer :
- Reaction Optimization :
- Use anhydrous solvents (e.g., DMF) to suppress hydrolysis of the sulfonyl group .
- Catalytic additives like DMAP improve amide coupling efficiency by 15–20% .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., desulfonated derivatives), which are mitigated by reducing reaction time (<24 hrs) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hr incubation for MTT) .
- Structural Analog Comparison : Test analogs (e.g., nitro or methoxy substitutions on the benzamide ring) to isolate activity-contributing groups (Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 4-Nitro substitution | 1.5 ± 0.3 | 12.5 ± 2.0 |
| 4-Methoxy substitution | 8.2 ± 1.1 | 50.0 ± 5.0 |
| Parent compound (no substitution) | 4.7 ± 0.8 | 25.0 ± 3.5 |
| Source: Adapted from |
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with modified sulfonyl groups (e.g., replacing morpholino with piperazine) to assess target binding .
- Computational Modeling : Use Schrödinger Suite or AutoDock for docking studies to predict interactions with kinases or DNA-binding proteins .
- Pharmacophore Mapping : Identify critical motifs (e.g., chromeno-thiazole planar structure) via 3D-QSAR using CoMFA/CoMSIA .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition profiles?
- Methodological Answer :
- Enzyme Source Variability : Use recombinant human enzymes (e.g., topoisomerase IIα from Invitrogen) instead of cell lysates to standardize assays .
- Competitive Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure direct binding affinity (KD) and rule out off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
